molecular formula C10H7ClN2O2 B12282159 2-Chloroquinazoline-4-acetic Acid

2-Chloroquinazoline-4-acetic Acid

Cat. No.: B12282159
M. Wt: 222.63 g/mol
InChI Key: YYGCMSDRDQOPHE-UHFFFAOYSA-N
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Description

2-Chloroquinazoline-4-acetic Acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinazoline ring substituted with a chlorine atom at the 2-position and an acetic acid group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinazoline-4-acetic Acid typically involves the cyclization of 2-aminobenzoic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular aryl C-H amidination .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Chloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-chloroquinazolin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-10-12-7-4-2-1-3-6(7)8(13-10)5-9(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGCMSDRDQOPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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